molecular formula C9H10F3NO B13596692 1-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-ol

1-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-ol

Cat. No.: B13596692
M. Wt: 205.18 g/mol
InChI Key: RLSYUPNNEPTQTG-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-ol typically involves the introduction of the trifluoromethyl group to the pyridine ring followed by the addition of the propanol moiety. One common method involves the reaction of 3-(trifluoromethyl)pyridine with a suitable propanol derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of raw materials, reaction conditions, and purification methods are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyridine: A precursor in the synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-ol.

    1-(3-(Trifluoromethyl)pyridin-2-yl)propan-1-one: A related compound with a ketone group instead of a hydroxyl group.

    2-(Trifluoromethyl)pyridine: A structural isomer with the trifluoromethyl group at a different position on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-6(14)5-8-7(9(10,11)12)3-2-4-13-8/h2-4,6,14H,5H2,1H3

InChI Key

RLSYUPNNEPTQTG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=N1)C(F)(F)F)O

Origin of Product

United States

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